A Technical Guide to 2-Cyano-3-cyclohexyl-acrylic acid: Synthesis, Characterization, and Potential Applications
A Technical Guide to 2-Cyano-3-cyclohexyl-acrylic acid: Synthesis, Characterization, and Potential Applications
Executive Summary: This document provides a comprehensive technical overview of 2-Cyano-3-cyclohexyl-acrylic acid, a member of the α-cyano-α,β-unsaturated carboxylic acid class. These compounds are recognized for their versatile reactivity and potential as scaffolds in medicinal chemistry and material science. This guide details the molecule's fundamental physicochemical properties, outlines a robust synthetic methodology via the Knoevenagel condensation, and presents a framework for its analytical characterization. Furthermore, it explores the compound's potential applications by drawing parallels with structurally related molecules, providing researchers and drug development professionals with a foundational understanding for future investigation.
Molecular Overview and Physicochemical Properties
Chemical Structure and Nomenclature
2-Cyano-3-cyclohexyl-acrylic acid is a carbocyclic compound featuring a carboxylic acid group, a nitrile (cyano) group, and a cyclohexyl moiety attached to an acrylic acid backbone. The precise arrangement of these functional groups confers significant reactivity upon the molecule.
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IUPAC Name: (E)-2-cyano-3-cyclohexylprop-2-enoic acid[1]
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Molecular Formula: C₁₀H₁₃NO₂[1]
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CAS Number: 90279-64-4[1]
The structure is defined by a central carbon-carbon double bond. The cyano and carboxylic acid groups are attached to the same carbon (the α-carbon), while the cyclohexyl group is attached to the β-carbon.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a self-validating system. Successful synthesis of the intermediate ester and its subsequent hydrolysis to the target carboxylic acid confirms the efficacy of the chosen methodology.
Part A: Synthesis of Ethyl (E)-2-cyano-3-cyclohexylacrylate
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Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add cyclohexanecarboxaldehyde (1.0 eq.), ethyl cyanoacetate (1.1 eq.), and toluene (100 mL).
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Catalyst Addition: Add piperidine (0.1 eq.) to the mixture.
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Causality: Piperidine, a secondary amine, acts as a base catalyst to deprotonate the active methylene group of ethyl cyanoacetate, forming the nucleophilic enolate required for the condensation.
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Condensation: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
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Causality: The azeotropic removal of water is crucial as it drives the reaction equilibrium towards the product, ensuring a high yield, in accordance with Le Châtelier's principle.
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Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), water (50 mL), and brine (50 mL).
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.
Part B: Hydrolysis to 2-Cyano-3-cyclohexyl-acrylic acid
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Saponification: Dissolve the crude ester from Part A in ethanol (80 mL) in a 250 mL round-bottom flask. Add a solution of sodium hydroxide (2.0 eq.) in water (20 mL).
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Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Acidification: Once the reaction is complete, remove the ethanol under reduced pressure. Dilute the aqueous residue with water (50 mL) and cool in an ice bath. Carefully acidify the solution to pH < 2 by the dropwise addition of concentrated HCl. A white precipitate should form.
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Causality: Acidification protonates the carboxylate salt, causing the water-insoluble carboxylic acid to precipitate out of the aqueous solution.
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Extraction & Purification: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure 2-Cyano-3-cyclohexyl-acrylic acid.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic signatures are predicted based on the molecule's structure.
Caption: Standard workflow for analytical characterization.
| Technique | Expected Signature | Rationale |
| ¹H NMR | δ ~10-12 ppm (s, 1H, COOH); δ ~7.5 ppm (d, 1H, vinylic CH); δ ~2.5 ppm (m, 1H, cyclohexyl CH); δ ~1.0-2.0 ppm (m, 10H, cyclohexyl CH₂) | The carboxylic acid proton is highly deshielded. The vinylic proton is downfield due to the electron-withdrawing effects of the CN and COOH groups. |
| ¹³C NMR | δ ~170 ppm (C=O); δ ~160 ppm (β-C); δ ~115 ppm (C≡N); δ ~100 ppm (α-C); δ ~25-40 ppm (cyclohexyl carbons) | Chemical shifts are characteristic for carbonyl, nitrile, and olefinic carbons. |
| FT-IR | ~3300-2500 cm⁻¹ (broad, O-H); ~2230 cm⁻¹ (sharp, C≡N); ~1700 cm⁻¹ (strong, C=O); ~1620 cm⁻¹ (C=C) | Each peak corresponds to the vibrational frequency of a key functional group present in the molecule. |
| HRMS (ESI-) | [M-H]⁻ calculated for C₁₀H₁₂NO₂⁻: 178.0868 | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition. |
Reactivity and Potential Applications
The unique combination of functional groups in 2-Cyano-3-cyclohexyl-acrylic acid makes it a valuable scaffold for further chemical modification and exploration.
Core Reactivity
The molecule's reactivity is dominated by the electron-deficient double bond, a result of the powerful electron-withdrawing nature of both the cyano and carboxylic acid groups. This makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.
Caption: Key reactive sites of the 2-Cyano-3-cyclohexyl-acrylic acid scaffold.
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Michael Addition: It can act as a potent Michael acceptor, reacting with a wide range of nucleophiles (e.g., thiols, amines) to form more complex adducts. This is a cornerstone reaction in drug development for covalent inhibitor design. [2]* Derivatization: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing for the attachment of diverse chemical moieties to modulate properties like solubility, cell permeability, and target binding.
Potential as a Bioactive Scaffold
While specific biological data for this exact compound is sparse, its structural class is of significant interest in drug discovery.
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Enzyme Inhibition: Analogs such as 2-cyano-3-cyclopropyl-acrylic acid have been investigated as potential enzyme inhibitors. [2]The electrophilic nature of the double bond can facilitate covalent bonding with nucleophilic residues (e.g., cysteine) in an enzyme's active site, leading to irreversible inhibition.
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Anticancer Research: Derivatives of cyanoacrylic acids have shown preliminary evidence of inhibiting cancer cell proliferation. [2]This activity may stem from their ability to interact with key proteins involved in cell cycle regulation or signaling pathways. For instance, 2-cyano-3,3-diphenylacrylic acid, a related structure, is studied in cancer research. [3]
Applications in Material Science
The presence of a reactive double bond makes 2-Cyano-3-cyclohexyl-acrylic acid a potential monomer. [2]It could be incorporated into polymers to introduce specific functionalities, such as increased polarity (from the cyano and acid groups) or to serve as a cross-linking site. This is analogous to how other acrylate esters are fundamental building blocks in the polymer industry. [4]
References
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PubChem. (n.d.). 2-Cyano-3-cyclohexyl-acrylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PharmaCompass. (n.d.). 2-Ethylhexyl 2-cyano-3,3-diphenyl-2-acrylate. Retrieved from [Link]
- Google Patents. (1996). WO1996038409A1 - Process for producing 2-cyano-3,3-diary acrylic acid esters.
- Google Patents. (2012). CN102584625B - Method for producing 2-cyanoacrylate.
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Georganics. (n.d.). (E)-2-Cyano-3-(5-hexylthiophen-2-yl)acrylic acid. Retrieved from [Link]
- Google Patents. (1999). US5917080A - Preparation of 2-cyano-3,3-diarylacrylic esters.
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PubMed. (2021). 2-Cyano-3-(2-thienyl)acrylic Acid as a New MALDI Matrix for the Analysis of a Broad Spectrum of Analytes. Retrieved from [Link]
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Organic Syntheses. (n.d.). α-CYANO-β-PHENYLACRYLIC ACID. Retrieved from [Link]
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ResearchGate. (n.d.). Side reactions on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate. Retrieved from [Link]
- Google Patents. (n.d.). Copolymerizable \2-cyano-3,3-diarylacryloxy\alkylene compounds, a method of making them and the use of these compounds as ultrav.
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